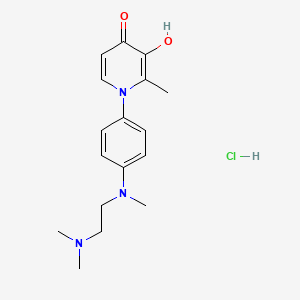
Ferroptosis-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferroptosis-IN-4 is a small molecule inhibitor that specifically targets the process of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ferroptosis-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Specific reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for extensive research and potential clinical applications .
Chemical Reactions Analysis
Types of Reactions
Ferroptosis-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Ferroptosis-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ferroptosis and to develop new ferroptosis inhibitors.
Biology: Employed in cell culture studies to investigate the role of ferroptosis in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ferroptosis .
Mechanism of Action
Ferroptosis-IN-4 exerts its effects by inhibiting key enzymes and pathways involved in ferroptosis. The compound specifically targets glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound promotes the accumulation of lipid peroxides, leading to cell death. This mechanism is particularly effective in cancer cells, which are often more susceptible to ferroptosis .
Comparison with Similar Compounds
Similar Compounds
Ferrostatin-1: Another ferroptosis inhibitor that targets lipid peroxidation.
Liproxstatin-1: Inhibits ferroptosis by preventing lipid peroxidation.
Uniqueness
Ferroptosis-IN-4 is unique in its high specificity and potency in inhibiting ferroptosis. Compared to other similar compounds, this compound has shown greater efficacy in preclinical studies, making it a promising candidate for further research and potential therapeutic applications .
Properties
Molecular Formula |
C17H24ClN3O2 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]-3-hydroxy-2-methylpyridin-4-one;hydrochloride |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-13-17(22)16(21)9-10-20(13)15-7-5-14(6-8-15)19(4)12-11-18(2)3;/h5-10,22H,11-12H2,1-4H3;1H |
InChI Key |
CWEFSCNNSFOMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1C2=CC=C(C=C2)N(C)CCN(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


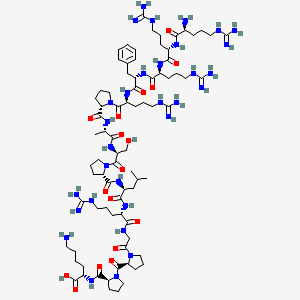
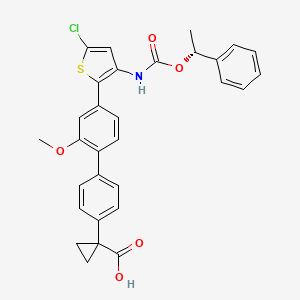
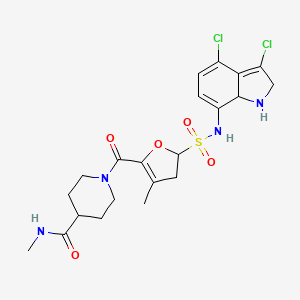
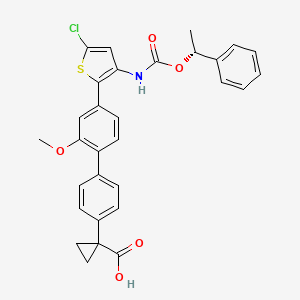

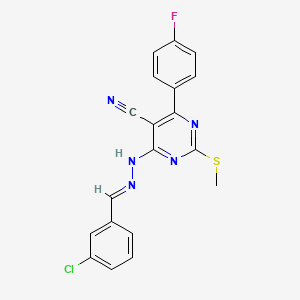
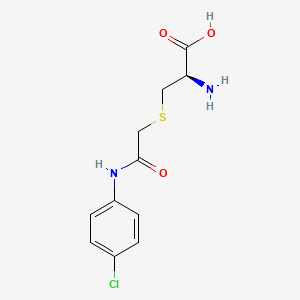
![6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12374406.png)

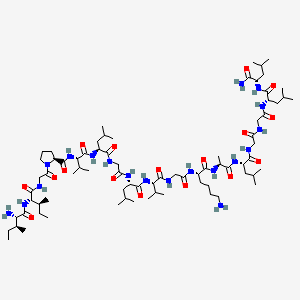

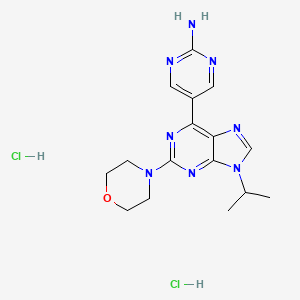
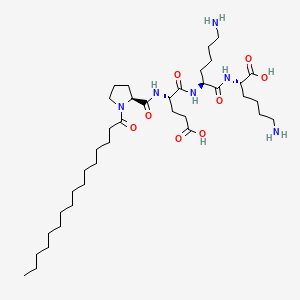
![3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12374436.png)
